6-Bromo-8-phenylimidazo[1,2-a]pyrazine is a chemical compound characterized by the molecular formula and a molecular weight of 274.12 g/mol. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and potential therapeutic applications. The structure features a fused ring system that includes both imidazole and pyrazine moieties, providing unique chemical properties that can be exploited in various scientific fields.
The synthesis of 6-bromo-8-phenylimidazo[1,2-a]pyrazine typically involves several key steps:
The molecular structure of 6-bromo-8-phenylimidazo[1,2-a]pyrazine can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 274.12 g/mol |
CAS Number | 1159815-57-2 |
6-Bromo-8-phenylimidazo[1,2-a]pyrazine exhibits diverse reactivity due to its multiple heteroatoms and aromatic rings:
The mechanism of action for compounds like 6-bromo-8-phenylimidazo[1,2-a]pyrazine varies based on their specific biological targets:
The chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
The applications of 6-bromo-8-phenylimidazo[1,2-a]pyrazine span across various scientific domains:
The imidazo[1,2-a]pyrazine core represents a privileged scaffold in medicinal chemistry due to its exceptional capacity for intermolecular interactions within biological targets. This bicyclic heteroaromatic system combines the hydrogen-bonding capabilities of the pyrazine ring with the hydrophobic character of the imidazole moiety, enabling dual-targeting strategies. The scaffold’s planar geometry facilitates deep penetration into enzyme binding pockets, particularly kinases and phosphodiesterases, as evidenced by its presence in clinical kinase inhibitors [2]. The C2, C3, C6, and C8 positions provide vectors for synthetic diversification, allowing precise modulation of electronic properties and steric bulk. Bromination at C6 and phenyl substitution at C8 generate significant electronic perturbation across the π-system, enhancing binding affinity for hydrophobic pockets while maintaining metabolic stability—a critical advantage observed in EphB4 kinase and PI3K inhibitors [2]. This strategic positioning enables synergistic interactions with both polar and non-polar receptor subsites, making it indispensable in modern drug discovery.
The bromine atom at the C6 position serves as a multifaceted pharmacophore element:
Early imidazopyrazine chemistry focused predominantly on C2,C3,C6-trisubstituted analogs, with seminal work by Myadaraboina et al. (2018) demonstrating potent antioxidant activity in 6-methyl-8-morpholino derivatives [2]. However, the 6-bromo-8-phenyl combination remained underexplored until kinase inhibitor patents revealed its unique spatial advantages. Critical research gaps persist:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3